LY 345899
Overview
Description
LY 345899 is a folate analog and a potent inhibitor of methylenetetrahydrofolate dehydrogenase (MTHFD1 and MTHFD2). It has shown significant potential in scientific research, particularly in the fields of cancer treatment and metabolic studies .
Preparation Methods
The synthesis of LY 345899 involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The exact synthetic routes and reaction conditions are proprietary and not widely published. it is known that the compound is available in high purity (≥95%) and can be dissolved in dimethyl sulfoxide (DMSO) for experimental use .
Chemical Reactions Analysis
LY 345899 undergoes various chemical reactions, primarily involving its interaction with enzymes in the folate cycle. It acts as an inhibitor of methylenetetrahydrofolate dehydrogenase, disrupting the NADPH and redox homeostasis. This leads to increased production of reactive oxygen species (ROS) and cell death under oxidative stress . Common reagents used in these reactions include folitixorin and NADP+, with major products being disrupted folate cycle intermediates .
Scientific Research Applications
LY 345899 has been extensively studied for its applications in cancer research. It has shown potent antiproliferative activity against cancer cells by targeting the folate cycle. In vivo studies have demonstrated its efficacy in reducing tumor growth in colorectal cancer models . Additionally, it has been used in metabolic studies to understand the role of folate metabolism in various biological processes .
Mechanism of Action
LY 345899 exerts its effects by inhibiting methylenetetrahydrofolate dehydrogenase (MTHFD1 and MTHFD2). This inhibition disrupts the folate cycle, leading to decreased NADPH-to-NADP+ ratios and increased ROS production. The compound targets the folate cycle, which is crucial for DNA synthesis and repair, making it effective in cancer treatment .
Comparison with Similar Compounds
LY 345899 is unique in its dual inhibition of MTHFD1 and MTHFD2, with IC50 values of 96 nM and 663 nM, respectively . Similar compounds include methotrexate, which targets dihydrofolate reductase, and pemetrexed, which inhibits multiple folate-dependent enzymes. this compound’s specific inhibition of MTHFD1 and MTHFD2 sets it apart, providing a unique mechanism of action and potential therapeutic benefits .
Properties
IUPAC Name |
(2S)-2-[[4-(3-amino-1,9-dioxo-5,6,6a,7-tetrahydro-2H-imidazo[1,5-f]pteridin-8-yl)benzoyl]amino]pentanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O7/c21-19-24-15-14(17(31)25-19)27-11(7-22-15)8-26(20(27)34)10-3-1-9(2-4-10)16(30)23-12(18(32)33)5-6-13(28)29/h1-4,11-12H,5-8H2,(H,23,30)(H,28,29)(H,32,33)(H4,21,22,24,25,31)/t11?,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNFRYBHBVDHSG-KIYNQFGBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C(=O)N2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)NC(CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CN(C(=O)N2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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